molecular formula C8H12N2O B2946123 2-[(Oxolan-3-yl)methyl]-1H-imidazole CAS No. 1989659-82-6

2-[(Oxolan-3-yl)methyl]-1H-imidazole

Cat. No.: B2946123
CAS No.: 1989659-82-6
M. Wt: 152.197
InChI Key: OKUTWKZUIQEICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Oxolan-3-yl)methyl]-1H-imidazole is a heterocyclic compound with the molecular formula C8H12N2O. It is characterized by the presence of an imidazole ring substituted with an oxolan-3-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-3-yl)methyl]-1H-imidazole typically involves the reaction of imidazole with oxolan-3-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the halide by the imidazole nitrogen, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-[(Oxolan-3-yl)methyl]-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Oxolan-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The oxolan-3-ylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tetrahydrofuran-3-yl)methyl]-1H-imidazole
  • 2-[(Oxolan-2-yl)methyl]-1H-imidazole
  • 2-[(Pyrrolidin-3-yl)methyl]-1H-imidazole

Uniqueness

2-[(Oxolan-3-yl)methyl]-1H-imidazole is unique due to the presence of the oxolan-3-ylmethyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and binding interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(oxolan-3-ylmethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-11-6-7(1)5-8-9-2-3-10-8/h2-3,7H,1,4-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUTWKZUIQEICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.